

# An In-depth Technical Guide to Ethylene Dimaleate (CAS Number 15498-42-7)

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## Compound of Interest

Compound Name: Ethylene dimaleate

Cat. No.: B098352

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## Introduction

**Ethylene dimaleate**, with the CAS number 15498-42-7, is a diester formed from the reaction of ethylene glycol and two equivalents of maleic acid. Its chemical structure, featuring two reactive double bonds, makes it a valuable monomer and crosslinking agent in polymer chemistry. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of **Ethylene dimaleate**, with a particular focus on its relevance in the fields of polymer science and drug delivery.

## Chemical and Physical Properties

**Ethylene dimaleate**, systematically named 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, possesses a range of chemical and physical properties that are crucial for its application in material science. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>8</sub>	[1][2]
Molecular Weight	258.18 g/mol	[2]
Appearance	Not specified in literature	
Melting Point	110-113 °C	[2]
Boiling Point	505.3 °C at 760 mmHg	[1]
Density	1.458 g/cm <sup>3</sup>	[1]
LogP	-0.64560	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	8	[2]
Rotatable Bond Count	9	[2]

Table 1: Physicochemical Properties of **Ethylene Dimaleate**

## Synthesis

The primary method for synthesizing **Ethylene dimaleate** is through the esterification of ethylene glycol with maleic anhydride or maleic acid. While a detailed, standalone protocol for the synthesis of the pure monomer is not readily available in the reviewed literature, the synthesis of polyesters derived from these precursors provides a clear indication of the reaction conditions.

## General Experimental Protocol for Polyester Synthesis

This protocol is adapted from general procedures for the synthesis of unsaturated polyesters from ethylene glycol and maleic anhydride.

Materials:

- Maleic anhydride (1 mole equivalent)

- Ethylene glycol (1.1 mole equivalent, 10% excess)
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

#### Procedure:

- The reaction vessel is charged with maleic anhydride and ethylene glycol.
- The mixture is heated to a temperature of 150-200 °C under a continuous stream of inert gas to prevent oxidation and to facilitate the removal of the water byproduct.
- The reaction is allowed to proceed for several hours (e.g., 2-20 hours) until the desired degree of esterification is achieved. The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.
- For the synthesis of the monomer, the reaction would be stopped at an earlier stage, and the product would be purified, likely through recrystallization or chromatography. However, for polyester synthesis, the reaction is driven to a higher conversion.

Caption: Synthesis of **Ethylene Dimaleate**/Polyester.

## Applications in Drug Development

The bifunctional nature of **Ethylene dimaleate**, with its two polymerizable maleate groups, makes it a promising candidate for the development of crosslinked polymer networks, particularly hydrogels, for drug delivery applications.

## Hydrogels for Controlled Release

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents in a controlled manner. **Ethylene dimaleate** can be used as a crosslinking agent to form these networks. The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and drug release profile, can be tuned by varying the concentration of **Ethylene dimaleate**.

A key reaction for the formation of hydrogels using **Ethylene dimaleate** is the thiol-Michael addition. This is a highly efficient "click" reaction that occurs between the maleate groups of **Ethylene dimaleate** and thiol-containing molecules, such as multi-arm PEG-thiols, under mild, often catalyst-free conditions. This makes it an ideal method for encapsulating sensitive biological drugs.

## Conceptual Experimental Protocol for Hydrogel Formation via Thiol-Michael Addition

Materials:

- **Ethylene dimaleate**
- A multi-functional thiol-containing polymer (e.g., 4-arm PEG-thiol)
- Phosphate-buffered saline (PBS) at a specific pH
- The drug to be encapsulated

Procedure:

- A solution of the multi-functional thiol polymer and the drug is prepared in PBS.
- A separate solution of **Ethylene dimaleate** is prepared in PBS.
- The two solutions are mixed. The thiol-Michael addition reaction initiates, leading to the formation of a crosslinked hydrogel network, entrapping the drug molecules.
- The gelation time can be controlled by adjusting the pH of the buffer and the concentration of the reactants.

Caption: Thiol-Michael Addition for Hydrogel Formation.

## Properties of Ethylene Dimaleate-Based Hydrogels

The properties of hydrogels crosslinked with Ethylene dimaleate are expected to be influenced by the crosslinking density.

Property	Expected Effect of Increasing Ethylene Dimaleate Concentration
Swelling Ratio	Decrease
Mechanical Strength	Increase
Drug Release Rate	Decrease
Porosity	Decrease

Table 2: Expected Properties of **Ethylene Dimaleate** Hydrogels

## Other Potential Applications

Beyond drug delivery, the reactive nature of **Ethylene dimaleate** suggests its utility in other areas of materials science:

- **Unsaturated Polyester Resins:** As a monomer, it can be used to produce unsaturated polyester resins, which are widely used in composites, coatings, and molding compounds.
- **Tissue Fixation:** Its ability to crosslink proteins suggests a potential application as a fixative in histology to preserve tissue architecture.

## Conclusion

Ethylene dimaleate (CAS 15498-42-7) is a versatile monomer and crosslinking agent with significant potential in polymer and materials science. Its ability to form crosslinked networks through reactions like thiol-Michael addition makes it a particularly interesting candidate for the development of advanced drug delivery systems, such as controlled-release hydrogels. Further research into the specific synthesis of the monomer and the detailed characterization of its polymers will be crucial for fully realizing its potential in pharmaceutical and biomedical applications.

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## References

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